N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.
Formation of the acetamide linkage: This step might involve the reaction of an amine with an acyl chloride or anhydride.
Introduction of the 4-chlorobenzyl group: This can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Acid or base catalysts might be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethanamide
- N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)propionamide
Uniqueness
N-(4-chlorobenzyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide might exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and overall stability.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c23-19-8-6-17(7-9-19)14-24-21(28)16-27-15-20(18-4-2-1-3-5-18)22(25-27)26-10-12-29-13-11-26/h1-9,15H,10-14,16H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLRRJMSHVBWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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